Cas no 50606-97-8 (Benzoyl chloride,4-octyl-)
Benzoyl chloride,4-octyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzoyl chloride,4-octyl-
- 4-Octylbenzoyl chloride
- p-Octylbenzoyl Chloride
- 4-n-octylbenzoyl chloride
- 4-octylbenzoic acid chloride
- 4-octyl-benzoyl chloride
- 4-Octyl-benzoylchlorid
- Benzoyl chloride,4-octyl
- EINECS 256-649-7
- p-n-Octylbenzoic acid chloride
- p-n-octylbenzoyl chloride
- Benzoyl chloride, 4-octyl-
- NS00032094
- SCHEMBL1021352
- NEKGDYGTJYCIRI-UHFFFAOYSA-N
- DTXSID1068560
- MFCD00041725
- FT-0619331
- 4-octylbenzoyl chloride, AldrichCPR
- 3-CHLORO-4-[(CHLOROACETYL)AMINO]PHENYLTHIOCYANATE
- 50606-97-8
- 4-octyl-1-benzenecarbonyl chloride
- AKOS004908262
- 4-(n-octyl)benzoyl chloride
-
- Inchi: 1S/C15H21ClO/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3
- InChI Key: NEKGDYGTJYCIRI-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC(=CC=1)CCCCCCCC)=O
Computed Properties
- Exact Mass: 252.12800
- Monoisotopic Mass: 252.1280930g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.0159 (rough estimate)
- Boiling Point: 193 °C (10 mmHg)
- Refractive Index: 1.5175-1.5195
- PSA: 17.07000
- LogP: 4.96860
- Solubility: Not determined
Benzoyl chloride,4-octyl- Security Information
- Hazard Category Code: 34-29-36
- Safety Instruction: 45-36/37/39-26
-
Hazardous Material Identification:
- Risk Phrases:R34
Benzoyl chloride,4-octyl- Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Benzoyl chloride,4-octyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB151118-25g |
4-n-Octylbenzoyl chloride, 98%; . |
50606-97-8 | 98% | 25g |
€727.00 | 2025-04-18 |
Benzoyl chloride,4-octyl- Suppliers
Benzoyl chloride,4-octyl- Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Benzoyl chloride,4-octyl-
Chemical Profile of Benzoyl chloride, 4-octyl- (CAS No. 50606-97-8)
Benzoyl chloride, 4-octyl-, identified by the Chemical Abstracts Service Number (CAS No.) 50606-97-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural configuration, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of both a benzoyl group and an octyl substituent imparts distinct reactivity and solubility properties, making it a valuable tool in medicinal chemistry.
The structure of Benzoyl chloride, 4-octyl- consists of a benzene ring substituted with a chloroacetyl group and an octyl chain. This bifunctional nature allows for diverse chemical transformations, including acylation reactions, which are pivotal in the synthesis of complex organic molecules. The compound's ability to participate in nucleophilic addition reactions makes it particularly useful in constructing heterocyclic frameworks, which are prevalent in many drug candidates.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting neurological disorders. Benzoyl chloride, 4-octyl- has emerged as a key intermediate in the synthesis of potential neuroprotective compounds. Studies have demonstrated its role in the preparation of derivatives that exhibit inhibitory effects on enzymes such as acetylcholinesterase, which are implicated in conditions like Alzheimer's disease. The octyl moiety enhances the lipophilicity of these derivatives, facilitating better blood-brain barrier penetration—a critical factor for effective central nervous system (CNS) drug delivery.
Another area where Benzoyl chloride, 4-octyl- has shown promise is in the development of anti-inflammatory agents. Researchers have utilized this compound to synthesize novel nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit reduced gastrointestinal toxicity compared to traditional NSAIDs. The benzoyl chloride moiety allows for selective functionalization, enabling the introduction of bioisosteric groups that modulate receptor binding affinity while maintaining therapeutic efficacy.
The compound's utility extends beyond pharmaceutical applications into the realm of material science. Benzoyl chloride, 4-octyl- serves as a precursor in the synthesis of advanced polymers and coatings that exhibit enhanced thermal stability and mechanical strength. These properties make it particularly attractive for applications in aerospace and automotive industries, where materials must withstand extreme environmental conditions.
From a synthetic chemistry perspective, Benzoyl chloride, 4-octyl- is valued for its role in cross-coupling reactions. For instance, it can be employed in Suzuki-Miyaura couplings to introduce aryl groups into complex molecular architectures. This capability is particularly relevant in the development of targeted cancer therapies, where precise molecular modifications are essential for achieving high selectivity against tumor cells.
Recent advancements in green chemistry have also highlighted the importance of optimizing synthetic pathways to minimize environmental impact. Benzoyl chloride, 4-octyl- has been incorporated into solvent-free and catalytic processes that reduce waste generation and energy consumption. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.
The pharmacokinetic properties of derivatives derived from Benzoyl chloride, 4-octyl- have been extensively studied to improve oral bioavailability and reduce metabolic clearance. By leveraging computational modeling techniques such as molecular dynamics simulations and quantum mechanical calculations, researchers have gained insights into how structural modifications influence drug absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies underscore the importance of Benzoyl chloride, 4-octyl- as a building block for next-generation therapeutics.
In conclusion, Benzoyl chloride, 4-octyl- (CAS No. 50606-97-8) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse chemical transformations that are critical for developing innovative solutions in medicine and industry. As research continues to uncover new applications for this compound, Benzoyl chloride, 4-octyl- is poised to remain at the forefront of scientific discovery.
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